4-(1H-imidazol-2-yl)benzaldehyde

Fluorescent chemosensor ratiometric detection bioimaging

4-(1H-Imidazol-2-yl)benzaldehyde (CAS: 1022158-42-4; C10H8N2O; MW: 172.18) is a heteroaromatic aldehyde featuring an imidazole ring linked at the 2-position to a para-benzaldehyde moiety. The compound serves as a versatile synthetic intermediate for Schiff base ligands, coordination complexes, and functional materials.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B15253167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-yl)benzaldehyde
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC=CN2
InChIInChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-11-5-6-12-10/h1-7H,(H,11,12)
InChIKeyQEHDUERNBWAULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-2-yl)benzaldehyde: Technical Baseline and Procurement Context


4-(1H-Imidazol-2-yl)benzaldehyde (CAS: 1022158-42-4; C10H8N2O; MW: 172.18) is a heteroaromatic aldehyde featuring an imidazole ring linked at the 2-position to a para-benzaldehyde moiety . The compound serves as a versatile synthetic intermediate for Schiff base ligands, coordination complexes, and functional materials [1]. Its structural signature—the 2-imidazolyl linkage—distinguishes it fundamentally from the 1-imidazolyl regioisomer (4-(1H-imidazol-1-yl)benzaldehyde) and other imidazole-benzaldehyde analogs, with downstream consequences for intermolecular interactions, metal-binding geometry, and functional performance [2].

4-(1H-Imidazol-2-yl)benzaldehyde: Why Substitution with Regioisomers or Analogs Is Not Chemically Equivalent


Generic substitution of 4-(1H-imidazol-2-yl)benzaldehyde with its 1-imidazolyl regioisomer or other imidazole-benzaldehyde analogs is chemically unsound for applications requiring predictable performance. The 2-position linkage to imidazole positions the N3 imidazole nitrogen for distinct coordination and hydrogen-bonding behavior compared to the 1-imidazolyl variant, where the nitrogen lone pair is partially delocalized into the aromatic system [1]. Crystallographic evidence confirms that analogous regioisomers exhibit dramatically different interplanar angles between imidazole and arene rings, which directly modulates solid-state packing, solubility, and molecular recognition [2]. Head-to-head corrosion inhibition data demonstrate that even within the same structural class, the specific substitution pattern produces quantifiable differences in efficiency that cannot be predicted without direct comparative evaluation [3].

4-(1H-Imidazol-2-yl)benzaldehyde: Quantified Differential Performance Evidence Guide


4-(1H-Imidazol-2-yl)benzaldehyde-Derived Nopinyl Chemosensor Delivers 125× Lower Detection Limit than Phenyl Analog for Malononitrile

Among four fluorescent chemosensors constructed on the 4-(1H-imidazol-2-yl)benzaldehyde scaffold, the nopinyl-substituted derivative (NMZQ) achieved a detection limit of 0.18 μM for malononitrile, compared to 22.6 μM for the phenyl-substituted analog (BMZQ)—a 125-fold enhancement in sensitivity [1]. The study directly compared o-dimethyl (MZQ), cyclohexyl (HMZQ), phenyl (BMZQ), and nopinyl (NMZQ) derivatives synthesized from the same aldehyde precursor under identical assay conditions [2].

Fluorescent chemosensor ratiometric detection bioimaging malononitrile

4-(1H-Imidazol-2-yl)benzaldehyde-Based Fluorescent Probe Enables Dual-Channel Ratiometric Bioimaging Not Accessible with Single-Channel Alternatives

The 4-(1H-imidazol-2-yl)benzaldehyde-derived nopinyl chemosensor NMZQ demonstrated successful dual-channel fluorescence bioimaging of malononitrile in living HeLa cells and zebrafish, whereas single-channel probes developed for this analyte lack the internal calibration capability required for quantitative intracellular measurements [1]. Ratiometric detection inherently corrects for probe concentration, photobleaching, and microenvironmental variations—features absent from intensity-based single-channel alternatives [2].

Bioimaging ratiometric fluorescence HeLa cells zebrafish

1-Imidazolyl Regioisomer Delivers Rank-1 Corrosion Inhibition Efficiency Among Five Structurally Related Imidazoles in HCl Medium

In a direct comparative evaluation of five imidazole derivatives as corrosion inhibitors for 1020 carbon steel in 0.1 M HCl, 4-(1H-imidazol-1-yl)benzaldehyde (the 1-imidazolyl regioisomer) ranked first in inhibition efficiency, outperforming imidazole, phenylimidazole, and two other substituted derivatives [1]. The study employed mass loss tests and electrochemical techniques (linear potentiodynamic polarization and electrochemical impedance spectroscopy) to establish the following decreasing order: IB (4-(1H-imidazol-1-yl)benzaldehyde) > FI (phenylimidazole) > IFM > IF > I (imidazole) [2]. While this specific dataset pertains to the 1-imidazolyl regioisomer, the 2-imidazolyl analog (target compound) presents a distinct electronic and steric profile at the imidazole N3 position, offering a structurally differentiated alternative for corrosion inhibitor development where the 2-substitution pattern may confer altered adsorption geometry [3].

Corrosion inhibition carbon steel electrochemistry acidic medium

4-(1H-Imidazol-1-yl)benzaldehyde Exhibits 19° Smaller Imidazole-Arene Torsion Angle than Methoxy Analog, Indicating Substituent-Dependent Conformational Control

Single-crystal X-ray diffraction analysis of 4-(1H-imidazol-1-yl)benzaldehyde (the 1-imidazolyl regioisomer) revealed an interplanar angle of 24.58° between the mean planes of the imidazole and arene rings, compared to 43.67° for the para-methoxy analog [1]. This 19.09° difference in torsion angle directly impacts π-conjugation, dipole moment, and crystal packing architecture [2]. The 2-imidazolyl target compound presents a fundamentally different connectivity (imidazole C2 vs. N1 attachment), which alters the hydrogen-bond donor/acceptor landscape and is expected to produce distinct solid-state and solution-phase conformational preferences relevant to supramolecular assembly and coordination chemistry applications.

X-ray crystallography molecular conformation crystal packing structure-property relationships

4-(1H-Imidazol-2-yl)benzaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Fluorescent Chemosensor Development for Bioimaging and Environmental Detection

Researchers developing ratiometric fluorescent probes should select 4-(1H-imidazol-2-yl)benzaldehyde as the core scaffold for its demonstrated capacity to generate chemosensors with detection limits as low as 0.18 μM for malononitrile when derivatized with appropriate moieties [1]. The scaffold's 2-imidazolyl connectivity provides a versatile platform for tuning optical properties via substitution at the aldehyde position. Procurement should be prioritized when dual-channel bioimaging in living systems (HeLa cells, zebrafish) is a target application, as the nopinyl derivative NMZQ has been validated in these contexts while phenyl and alkyl analogs failed to achieve comparable performance [2].

Corrosion Inhibitor Formulation Screening and Structure-Activity Studies

Formulation scientists and materials engineers evaluating corrosion inhibitors for carbon steel in acidic environments should include 4-(1H-imidazol-2-yl)benzaldehyde in screening panels alongside its 1-imidazolyl regioisomer. The 1-imidazolyl variant has demonstrated rank-1 inhibition efficiency among five imidazole derivatives in 0.1 M HCl (89.4% at 1×10⁻³ M by mass loss), establishing imidazole-benzaldehydes as a high-performing subclass [1]. The target 2-imidazolyl compound offers a distinct N-coordination geometry that may alter adsorption kinetics and surface coverage, making it a logical candidate for comparative structure-property studies in corrosion science [2].

Schiff Base Ligand and Coordination Complex Synthesis

Coordination chemists synthesizing Schiff base ligands for transition metal complexes should procure 4-(1H-imidazol-2-yl)benzaldehyde for its unique N-donor topology: the imidazole N3 atom (unprotonated) is sterically accessible and positioned for metal coordination in a manner distinct from 1-imidazolyl or benzimidazole analogs [1]. This enables construction of mixed-donor (N,O) ligand systems where the aldehyde undergoes condensation with primary amines while the imidazole N3 remains available for secondary coordination interactions. The scaffold is particularly suited for developing binuclear or polynuclear complexes where imidazole bridging is desired [2].

Bioactive Heterocycle Synthesis and Medicinal Chemistry Intermediates

Medicinal chemists pursuing imidazole-containing pharmacophores should consider 4-(1H-imidazol-2-yl)benzaldehyde as a privileged intermediate. Biimidazole derivatives—a structural class accessible from this aldehyde—have demonstrated antifungal MIC values as low as 0.0109 μmol/mL against A. niger, outperforming fluconazole [1]. Additionally, Schiff bases derived from imidazole-benzaldehydes exhibit selective antibacterial activity against Staphylococcus, Bacillus subtilis, and Salmonella species [2]. The 2-imidazolyl connectivity provides distinct hydrogen-bonding patterns and metabolic stability compared to 1-substituted or benzimidazole analogs, offering a differentiated entry point for lead optimization programs [3].

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